

# Roniciclib maximum tolerated dose solid tumors

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## Compound Focus: Roniciclib

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## Roniciclib Clinical Data Summary

The table below summarizes the core quantitative findings from the phase I dose-escalation studies for **Roniciclib** (BAY 1000394) in patients with advanced malignancies [1] [2].

| Parameter  | Details   |
|--|---|
| Recommended Phase II Dose (RP2D) in Solid Tumors     | 5 mg twice daily (BID) on a 3 days on/4 days off schedule (21-day cycle) [1] [2]. |
| RP2D in Lymphoid Malignancies                        | Undetermined from these studies [1] [2].  |
| Alternative Schedule (4 weeks on/2 weeks off)        | Terminated due to limited tolerability [1] [2].                                   |
| Most Common Drug-Related Adverse Events (All Grades) | Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [1] [2].     |
| Pharmacokinetic Profile                              | Rapid absorption; dose-proportional increase in exposure [1] [2].                 |

| Parameter                               | Details  |
|---|--|
| Efficacy (Disease Control Rate at RP2D) | Ovarian cancer: 40.9% (n=25); Small-cell lung cancer (SCLC): 17.4% (n=33); Tumors with CDK-pathway mutations: 33.3% (n=6) [1] [2]. |

## Detailed Experimental Protocols

For researchers aiming to understand or replicate the study design, here are the detailed methodologies.

### Study Design and Patient Selection

- **Overall Design:** Two parallel, multicenter, open-label, non-randomized phase I studies [2].
  - **Study 1 (3 days on/4 days off):** 21-day treatment cycle [2].
  - **Study 2 (4 weeks on/2 weeks off):** 42-day treatment cycle (terminated early) [2].
- **Primary Objective:** Determine the safety, tolerability, and Maximum Tolerated Dose (MTD) of **Roniciclib** [2].
- **Key Inclusion Criteria:**
  - Patients aged  $\geq 18$  years with histologically/cytologically confirmed solid tumors or lymphoid malignancies refractory to standard therapy [2].
  - Measurable or evaluable disease per RECIST v1.1 (for solid tumors) [2].
  - Life expectancy  $\geq 12$  weeks and ECOG performance status of 0 or 1 [2].
- **Key Exclusion Criteria:** Patients with impaired cardiac function, uncontrolled hypertension, or who had received recent anticancer therapy (within 2 weeks) [2].

### Treatment and Dose-Limiting Toxicity (DLT) Assessment

- **Drug Administration:** Oral **Roniciclib** was administered twice daily. The study started with a liquid formulation and switched to a tablet; a bridging cohort compared bioavailability [2].
- **DLT Evaluation Period:** Defined toxicities attributed to **Roniciclib** occurring during Cycle 1 [2].
- **DLT Criteria:**
  - Hematologic: Absolute neutrophil count  $< 0.5 \times 10^9/L$  for  $\geq 7$  days; febrile neutropenia; platelets  $< 25 \times 10^9/L$  [2].
  - Non-hematologic: Any Grade 3-5 toxicity without a clear alternative explanation; any Grade 4 vomiting [2].

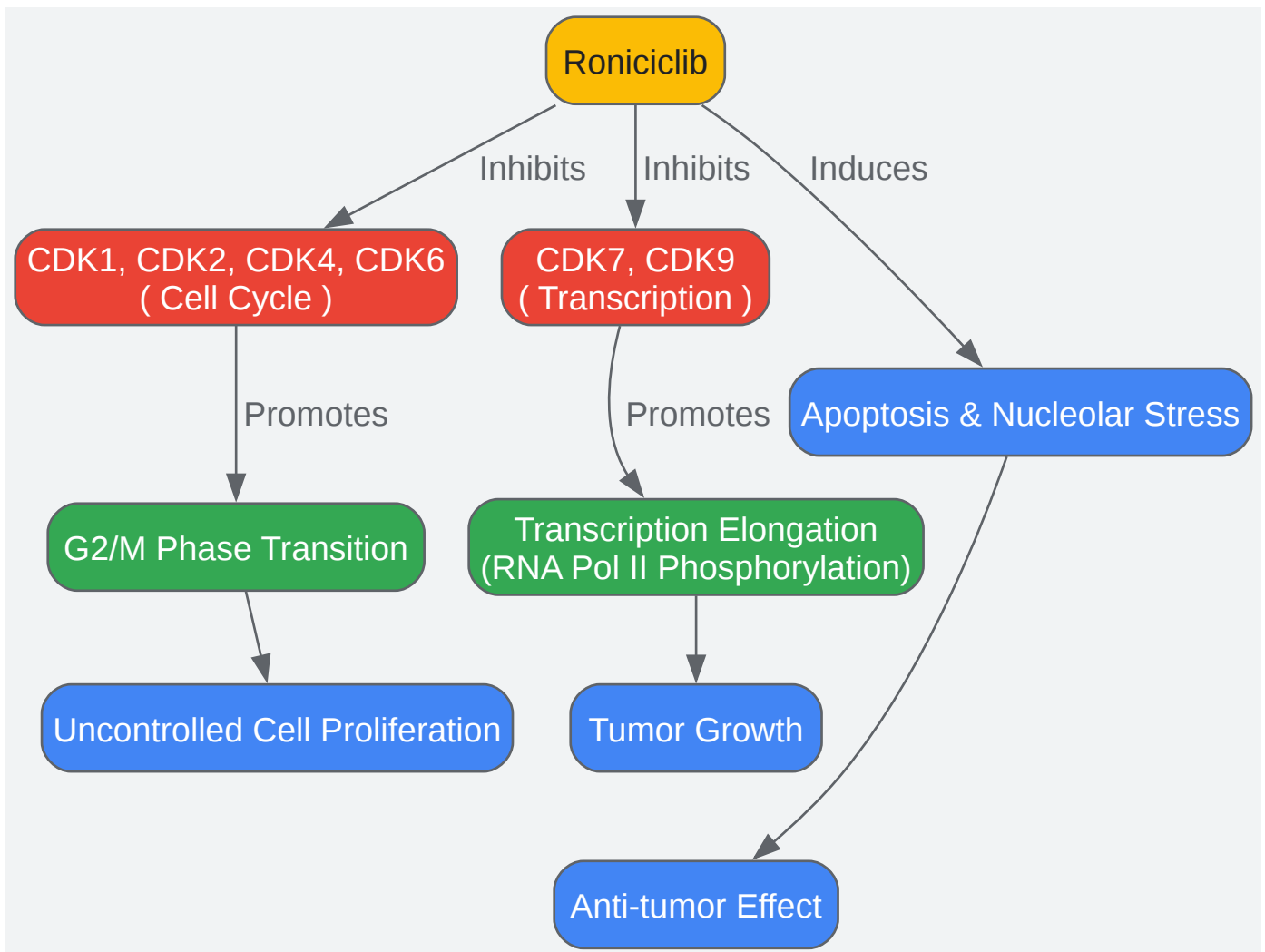
- **MTD Determination:** The MTD was defined as the dose level below the one at which DLTs occurred in more than one out of six patients, or in two patients within a single cohort [2].

## Pharmacokinetic (PK) and Efficacy Assessments

- **PK Sampling:** For the 3 days on/4 days off schedule, a single dose was given on Cycle 1, Day 1 for PK analysis, followed by BID dosing starting on Day 2. A separate cohort assessed the effect of a high-fat meal on PK [2].
- **Tumor Response Assessment:** Tumor imaging was performed per RECIST v1.1. The Disease Control Rate (DCR) was defined as the proportion of patients with a complete response, partial response, or stable disease [1] [2].

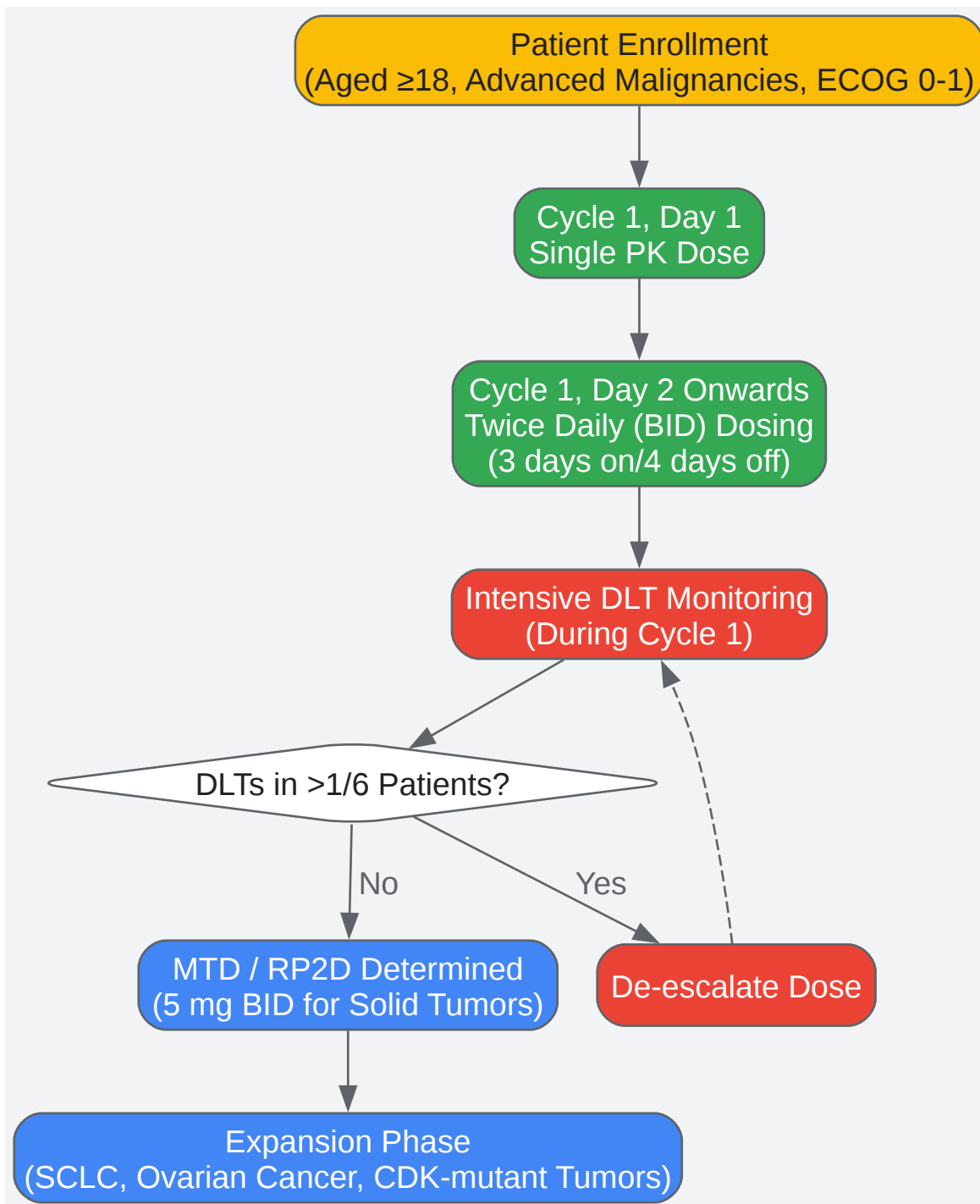
## Roniciclib Mechanism and Clinical Workflow

**Roniciclib** is an oral small-molecule pan-cyclin-dependent kinase inhibitor. It targets a broad spectrum of CDKs, including cell-cycle regulators (CDK1, 2, 4, 6) and transcriptional regulators (CDK7, 9), which are often upregulated in cancer cells [2] [3]. The following diagram illustrates the key signaling pathways targeted by **Roniciclib** and the consequent anti-tumor effects.



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The clinical workflow for establishing the MTD and RP2D of **Roniciclib** in the 3 days on/4 days off schedule involved a structured, multi-stage process, as outlined below.



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## Important Development Note

While the 3 days on/4 days off schedule demonstrated an acceptable safety profile and moderate disease control rates in phase I [1] [2], **further clinical development of Roniciclib was terminated**. A subsequent phase Ib/II study in extensive-disease small-cell lung cancer (ED-SCLC) combining **Roniciclib** with cisplatin/carboplatin and etoposide showed a promising response rate of 81.4% [4]. However, an unfavorable benefit/risk balance observed in a related phase II study led to the discontinuation of all **Roniciclib** development programs [4].

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## References

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